N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide
Description
The compound N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide features a thiophene-acetamide core linked to a triazole-substituted branched alkyl chain. Its structure combines a sulfur-containing heterocycle (thiophene) with a 1,2,3-triazole moiety, which is often associated with enhanced bioavailability and metabolic stability in medicinal chemistry. The branched alkyl chain (3-methylbutan-2-yl) may influence lipophilicity and steric interactions, distinguishing it from simpler triazole-thiophene hybrids.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10(2)12(9-17-14-5-6-15-17)16-13(18)8-11-4-3-7-19-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITVDFNSOQAVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring. The thiophene moiety can be introduced through a subsequent substitution reaction, and the acetamide group can be added through acylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles or thiophenes.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s triazole and thiophene motifs are accessible via modular strategies like 1,3-dipolar cycloaddition () or acyl chloride coupling ().
- Bioactivity: Triazole-thiophene hybrids are often explored for antimicrobial or enzyme inhibitory activity. The target’s branched alkyl chain may optimize steric interactions in similar assays .
- Spectroscopic Trends : Consistent C=O stretches (~1670–1690 cm⁻¹) across analogs validate the acetamide core’s stability. Thiophene proton environments (δ 7.0–7.5 ppm) are distinct from phenyl or naphthalene systems, aiding structural characterization .
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for enhancing biological activity, and a thiophene moiety that may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of 222.29 g/mol .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of the triazole ring has been associated with antifungal activity against various pathogens. A study highlighted that derivatives of triazole compounds showed moderate to excellent efficacy against phytopathogenic fungi, suggesting potential applications in agriculture .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated antitumor activities against various cancer cell lines. For example, studies have shown that triazole-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in fungal and cancer cell metabolism.
- Receptor Modulation : The structural components may enable the compound to interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Biochemical Pathway Interference : By altering key biochemical pathways, the compound could affect processes such as cell growth and apoptosis.
Case Studies and Research Findings
Several studies have reported on the biological evaluation of similar compounds:
- Antifungal Studies : A study evaluated the antifungal activity of triazole derivatives against Candida species and found significant inhibition at specific concentrations .
- Anticancer Research : In vitro studies demonstrated that triazole-based compounds reduced viability in A549 human lung adenocarcinoma cells, showing promise for further development as anticancer agents .
- Mechanistic Insights : Research into the mechanisms revealed that these compounds could induce cell cycle arrest and promote apoptotic pathways in cancer cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
